5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF

Description

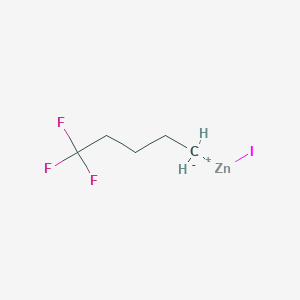

5,5,5-Trifluoropenylzinc iodide (C₆H₄(CF₃)ZnI) is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi or Suzuki-Miyaura couplings, to introduce trifluoromethyl-substituted aromatic motifs into organic molecules. The trifluoromethyl (CF₃) group is highly electron-withdrawing, which significantly influences the reactivity and stability of the reagent. Prepared as a 0.25 M solution in tetrahydrofuran (THF), this compound is typically handled under inert conditions (e.g., nitrogen or argon) due to its sensitivity to moisture and oxygen. Its primary applications lie in pharmaceutical and agrochemical synthesis, where the CF₃ group enhances metabolic stability and bioavailability in target molecules .

Properties

IUPAC Name |

iodozinc(1+);1,1,1-trifluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHARKXVQYRKBMC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC(F)(F)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,5,5-trifluoropenylzinc iodide typically involves the reaction of 5,5,5-trifluoropentyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

5,5,5-Trifluoropentyl iodide+Zinc→5,5,5-Trifluoropenylzinc iodide

Industrial Production Methods: In an industrial setting, the production of 5,5,5-trifluoropenylzinc iodide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropenylzinc iodide is known to undergo various types of reactions, including:

Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and reduction reactions: It can participate in redox reactions, although these are less common.

Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from reactions involving 5,5,5-trifluoropenylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Synthetic Applications

1.1 Carbon-Carbon Bond Formation

One of the primary applications of 5,5,5-Trifluoropenylzinc iodide is in the synthesis of trisubstituted allenes. The compound acts as a nucleophile in reactions with electrophiles such as terminal alkynes. A study demonstrated its effectiveness in a one-pot allenylation process catalyzed by zinc iodide, yielding significant amounts of desired products under optimized conditions .

Table 1: Reaction Conditions for Allenylation Using Zinc Iodide

| Entry | Catalyst (mol %) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | ZnI2 (60) | Neat | Neat | 120 | 16 | 24 |

| 2 | ZnI2 (60) | Ti(OEt)4 | Neat | 120 | 16 | 58 |

| 3 | ZnBr2 (60) | Ti(OEt)4 | Neat | 120 | 16 | 45 |

| ... | ... | ... | ... | ... | ... | ... |

This table summarizes various reaction conditions and their corresponding yields, highlighting the versatility of zinc iodide catalysis in synthesizing complex molecular frameworks.

1.2 Functionalization Strategies

The trifluoropenyl group enhances the reactivity of the organozinc compound, making it suitable for late-stage functionalization of complex molecules. This property allows for the introduction of diverse functional groups into existing frameworks, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

2.1 Case Study: Late-Stage Functionalization

In a recent study focused on drug development, researchers utilized 5,5,5-Trifluoropenylzinc iodide to modify an existing pharmaceutical scaffold. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting compounds exhibited improved biological activity compared to their precursors, demonstrating the reagent's potential in medicinal chemistry.

2.2 Case Study: Synthesis of Fluorinated Compounds

Another significant application involves the synthesis of fluorinated compounds. The unique properties of fluorine can enhance the pharmacokinetic profiles of drugs. By employing 5,5,5-Trifluoropenylzinc iodide in reactions with various electrophiles, researchers successfully synthesized several fluorinated derivatives that showed promising results in preliminary biological assays.

Mechanistic Insights

The mechanism by which 5,5,5-Trifluoropenylzinc iodide participates in these reactions typically involves nucleophilic attack on electrophilic centers, followed by subsequent rearrangements or eliminations to form the desired products. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield efficiencies.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoropenylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its attack on electrophiles. This leads to the formation of new carbon-carbon bonds through nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Organozinc Reagents

The reactivity, stability, and utility of 5,5,5-Trifluoropenylzinc iodide can be contextualized by comparing it to structurally related organozinc compounds. Below is a detailed analysis:

Table 1: Key Properties of 5,5,5-Trifluoropenylzinc Iodide and Analogous Reagents

Reactivity Trends

- Electronic Effects : The CF₃ group in 5,5,5-Trifluoropenylzinc iodide reduces nucleophilicity compared to less fluorinated analogs like 5-Fluoro-2-methylphenylzinc iodide. This electron-withdrawing effect slows transmetallation rates in cross-coupling reactions but improves selectivity in forming C–CF₃ bonds .

- Concentration : At 0.25 M, the reagent is less concentrated than 5-Fluoro-2-methylphenylzinc iodide (0.5 M), which may limit its use in large-scale reactions requiring high stoichiometric loads.

Stability and Handling

- Both 5,5,5-Trifluoropenylzinc iodide and 5-Fluoro-2-methylphenylzinc iodide require storage at low temperatures (−20°C) under inert atmospheres to prevent decomposition. However, the CF₃ group in the former enhances thermal stability due to reduced oxidative susceptibility .

- In contrast, non-fluorinated phenylzinc iodide exhibits higher air sensitivity and shorter shelf life.

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the CF₃ group can hinder reaction yields in sterically congested substrates.

- Safety : THF-based solutions are highly flammable, necessitating strict adherence to safety protocols during handling .

Biological Activity

5,5,5-Trifluoropenylzinc iodide, particularly in a concentration of 0.25 M in tetrahydrofuran (THF), is a compound of interest in various fields including medicinal chemistry and materials science. Its biological activity is primarily associated with its role in organometallic chemistry and its potential applications in drug synthesis and development.

- Chemical Formula : C6H4F3ZnI

- Molar Mass : Approximately 328.3 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.25 M

The biological activity of 5,5,5-Trifluoropenylzinc iodide can be attributed to its ability to act as a nucleophile in various chemical reactions. This compound participates in cross-coupling reactions, which are critical for the formation of carbon-carbon bonds in organic synthesis. The trifluoromethyl group enhances the reactivity and stability of the compound, making it suitable for synthesizing complex molecules.

Anticancer Activity

Recent studies have indicated that zinc-based compounds possess significant biological activities, including anticancer properties. For instance, zinc iodide has been shown to modulate matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis. The interaction of zinc with MMPs can lead to enhanced degradation of extracellular matrix components, thereby inhibiting tumor growth and spread .

Case Studies

- Zinc Iodide and Lung Fibroblasts : A study demonstrated that zinc iodide reduced collagen deposition by increasing MMP-2 expression and activity in human lung fibroblasts. This suggests a potential therapeutic role for zinc-based compounds in fibrotic diseases and cancer .

- Trifluoromethylation Reactions : Research has shown that trifluoromethyl groups can significantly enhance the biological activity of compounds by improving their pharmacokinetic properties. The incorporation of trifluoromethyl groups via organozinc reagents like 5,5,5-Trifluoropenylzinc iodide can lead to the development of new therapeutic agents with improved efficacy against various diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.